molecular formula C17H21N3O2S B4266998 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B4266998
M. Wt: 331.4 g/mol
InChI Key: QBSYKCTVFHCGPK-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to the thiadiazole ring and a pentyloxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an olefin.

    Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through etherification reactions, where a pentanol derivative reacts with a suitable leaving group on the benzene ring.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the substituted benzoyl chloride with the thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: Thiadiazole derivatives, including this compound, have been explored for their use in the development of advanced materials such as organic semiconductors and liquid crystals.

    Biological Studies: The compound has been used in various biological studies to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in industrial applications, such as the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide: This compound has a phenyl group instead of a cyclopropyl group, which may result in different biological activities and chemical properties.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(methoxy)benzamide: This compound has a methoxy group instead of a pentyloxy group, which can affect its solubility and reactivity.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(ethoxy)benzamide: This compound has an ethoxy group instead of a pentyloxy group, leading to differences in its chemical and biological properties.

The unique combination of the cyclopropyl group and pentyloxy group in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-3-4-11-22-14-9-7-12(8-10-14)15(21)18-17-20-19-16(23-17)13-5-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSYKCTVFHCGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide

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